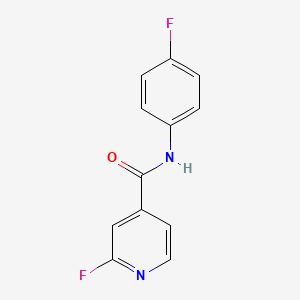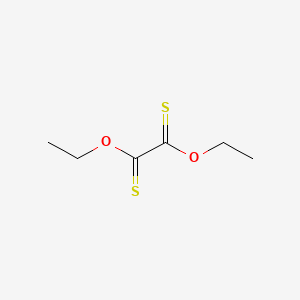![molecular formula C11H15NO3 B14180388 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 922494-76-6](/img/structure/B14180388.png)
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenethylamine with glyoxylic acid, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2-oxo-N-[2-(4-methoxyphenyl)ethyl]acetamide.
Reduction: Formation of 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound’s effects are mediated through the inhibition or activation of these targets, resulting in the desired biological response.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-(4-methoxyphenyl)acetamide
- 2-Hydroxy-N-(4-methylphenyl)acetamide
- 2-Hydroxy-N-(4-chlorophenyl)acetamide
Uniqueness
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties
特性
CAS番号 |
922494-76-6 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-9(3-5-10)6-7-12-11(14)8-13/h2-5,13H,6-8H2,1H3,(H,12,14) |
InChIキー |
ZYGSJFKTHBPDRT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


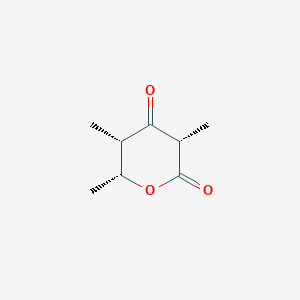
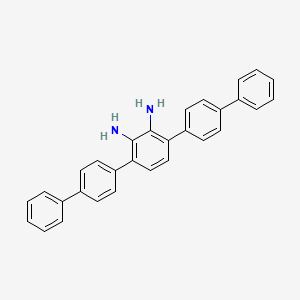



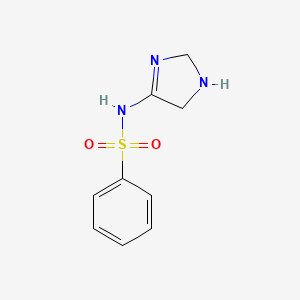
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
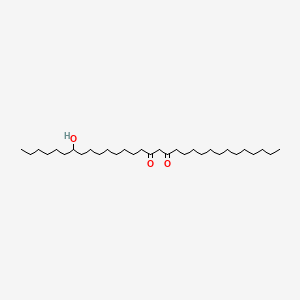
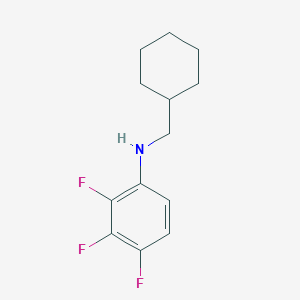
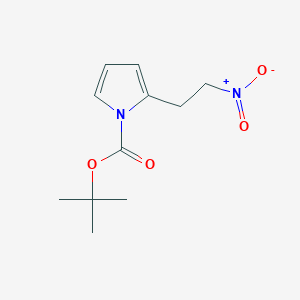

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
